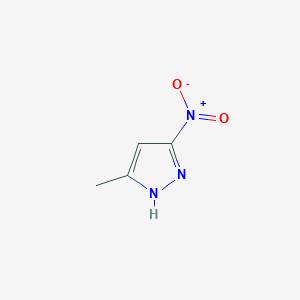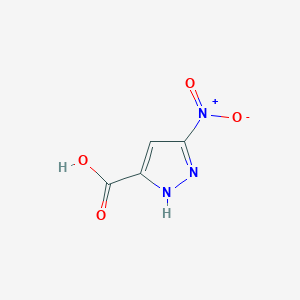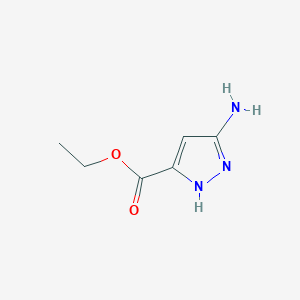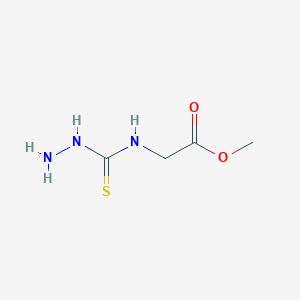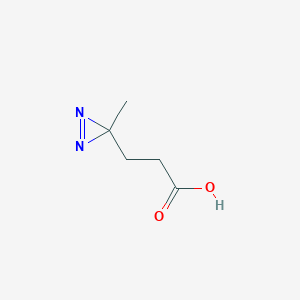
3-(3-methyl-3H-diazirin-3-yl)propanoic acid
描述
3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 . It is commonly used in biochemical research as a photo-crosslinking agent . This compound belongs to the class of diazirine-containing compounds, which can be activated by UV light to form highly reactive carbene intermediates .
Molecular Structure Analysis
The molecular structure of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid consists of a three-membered diazirine ring attached to a propionic acid moiety . The diazirine ring contains a nitrogen-nitrogen double bond and a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
The thermolysis of diazirines, including 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, involves ring opening to a ‘complex’ followed either by nitrogen loss or by isomerization to a diazo compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.13 g/mol . It is a liquid at room temperature and has a melting point of 8-10°C . The compound has a topological polar surface area of 62 Ų and a complexity of 158 .科学研究应用
Thermolysis and Chemical Properties
The thermolysis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid has been studied, revealing insights into its chemical behavior. This research shows that the reactions of this compound are unimolecular and fit linear Arrhenius plots. The major products from these reactions are alkenes derived from the corresponding carbenes, confirming that diazirine thermolysis involves ring opening to a ‘complex’ followed by either nitrogen loss or isomerization to a diazo compound (Stevens, Liu, Soundararajan, & Paike, 1990).
Applications in Photocrosslinking Experiments
Diazirine compounds, including those similar to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, are used in photocrosslinking experiments within molecular biology. A specific compound, 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, was synthesized for such purposes. The compound's synthesis begins with the bromination of trifluoroacetophenone, illustrating the potential of diazirine derivatives in biological studies (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).
Bioorganic Applications
In the field of bioorganic chemistry, diazirine derivatives, including those related to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, are synthesized as carbene precursors with chromogenic groups. These compounds have applications in photoaffinity labeling methodologies, where they can be used for simple spectrophotometric detection of labeled products without the need for radioactive techniques. This indicates a significant role in studying biological macromolecules (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Use in Neurobiology Research
N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide, a compound related to 3-(3-methyl-3H-diazirin-3-yl)propanoic acid, has been synthesized for use in neurobiology. This compound, with sulfhydryl and amine photoreactive ends, allows the tethering of recombinant proteins to chitosan films, mimicking the physiological process of axon pathfinding in the nervous system. This represents a significant application in neurobiological research and the study of neuronal guidance during development and regeneration (McCormick, Wijekoon, & Leipzig, 2013).
安全和危害
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGRJSLWCABBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283434 | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
CAS RN |
25055-86-1 | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








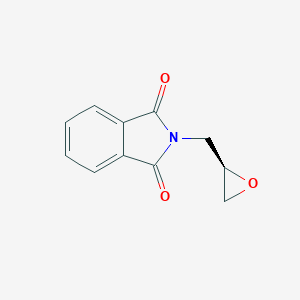

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
